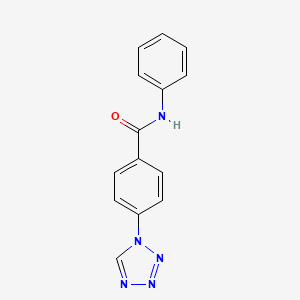

N-phenyl-4-(1H-tetrazol-1-yl)benzamide

Description

Significance of the Tetrazole and Benzamide (B126) Scaffolds in Medicinal Chemistry

Tetrazole Moiety as a Bioisosteric Replacement for Carboxylic Acids

The tetrazole group mimics the carboxylic acid in several crucial ways. Both have similar pKa values (tetrazole: 4.5–4.9; carboxylic acid: 4.2–4.4), allowing them to exist as anions at physiological pH (7.4). nih.gov This anionic character is often critical for binding to biological targets. nih.gov However, the tetrazolate anion is more lipophilic than the corresponding carboxylate, which can enhance a drug's ability to pass through cell membranes. nih.govnih.gov Furthermore, the nitrogen-rich tetrazole ring is resistant to many metabolic degradation pathways that affect carboxylic acids, potentially leading to a longer duration of action in the body. nih.govresearchgate.net

Table 1: Comparison of Tetrazole and Carboxylic Acid Properties

| Feature | Carboxylic Acid | Tetrazole Moiety | Advantage of Tetrazole |

|---|---|---|---|

| Acidity (pKa) | ~4.2 - 4.4 | ~4.5 - 4.9 | Similar acidity, allowing it to act as a proton donor and mimic binding interactions. nih.gov |

| Lipophilicity | Lower (as carboxylate) | Higher (as tetrazolate) | Improved absorption and ability to cross biological membranes. nih.govnih.gov |

| Metabolic Stability | Susceptible to metabolic transformations | Generally stable and resistant to metabolic degradation | Increased in vivo half-life and duration of action. researchgate.net |

| Charge Delocalization | Negative charge is delocalized over two oxygen atoms. | Negative charge is delocalized over the five-membered, four-nitrogen ring system. | Provides a different electrostatic potential and charge distribution for receptor interaction. nih.gov |

This bioisosteric replacement has been successfully implemented in numerous marketed drugs, including the antihypertensive medication losartan, where the tetrazole group was found to be crucial for its effectiveness after oral administration. nih.gov

Role of the Benzamide Framework in Bioactive Molecules

The benzamide framework (a benzene (B151609) ring attached to an amide group) is a privileged scaffold in drug discovery, forming the structural core of a wide array of therapeutic agents. smolecule.comsmolecule.com This structure is valued for its synthetic accessibility and its ability to form key hydrogen bonds and other interactions with biological targets like enzymes and receptors.

Benzamide derivatives have demonstrated an extensive range of pharmacological activities, underscoring the versatility of this chemical framework. smolecule.com Research has shown that molecules incorporating the benzamide scaffold can exhibit significant biological effects, which has led to their development as treatments for a variety of conditions.

Table 2: Examples of Pharmacological Activities of Benzamide Derivatives

| Pharmacological Activity | Example Application Area |

|---|---|

| Anticancer | Inhibition of tubulin polymerization, targeting the colchicine (B1669291) binding site. |

| Antimicrobial | Activity against both Gram-positive and Gram-negative bacteria. smolecule.com |

| Antiviral | Inhibition of enterovirus 71 (EV71). |

| Anti-inflammatory | General anti-inflammatory applications. smolecule.com |

| Anticonvulsant | Treatment of seizures and epilepsy. |

| Enzyme Inhibition | Inhibition of enzymes such as carbonic anhydrase and acetylcholinesterase. |

The amide bond within the benzamide structure is a critical feature, providing a planar, rigid unit that can orient its substituents in a well-defined manner for optimal target binding. The stability and specific geometry of the amide linkage are fundamental to the biological activity of many pharmaceuticals.

Structure

3D Structure

Properties

Molecular Formula |

C14H11N5O |

|---|---|

Molecular Weight |

265.27 g/mol |

IUPAC Name |

N-phenyl-4-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C14H11N5O/c20-14(16-12-4-2-1-3-5-12)11-6-8-13(9-7-11)19-10-15-17-18-19/h1-10H,(H,16,20) |

InChI Key |

DABFEBHKBHRZOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |

solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Overview of Research Trajectories for N Phenyl 4 1h Tetrazol 1 Yl Benzamide Derivatives

Strategies for Tetrazole Ring Formation

The synthesis of the tetrazole ring is a cornerstone in the preparation of this compound analogs. The 1-substituted tetrazole moiety in the target molecule is typically formed through several key synthetic routes.

[3+2]-Cycloaddition Reactions Involving Azides and Nitriles

The [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, is a widely employed and versatile method for constructing the tetrazole ring. This reaction involves the combination of a nitrile (-C≡N) with an azide (B81097) source, typically sodium azide (NaN₃). For the synthesis of 1-substituted tetrazoles like the parent structure of this article, the strategy can be adapted. However, the most common application of this method is for the synthesis of 5-substituted-1H-tetrazoles from an organic nitrile and an inorganic azide.

To form the specific 1,4-disubstituted pattern of 4-(1H-tetrazol-1-yl)benzoic acid, a precursor to the final benzamide, the reaction would proceed differently. It would involve the reaction of 4-azidobenzoic acid with a source of a C1 synthon or the reaction of 4-aminobenzoic acid under conditions that generate an in-situ nitrile equivalent for cycloaddition. A more direct cycloaddition to form a 1-substituted tetrazole would involve an organic azide and an isocyanide.

Cyclization Reactions from Hydrazine (B178648) Derivatives

The formation of tetrazoles from hydrazine derivatives represents an alternative, albeit less common, synthetic pathway. One such method involves the reaction of hydrazones or related hydrazine derivatives with nitrous acid (HONO). For instance, 1,5-disubstituted tetrazoles can be synthesized from the reaction of N-aryl-substituted hydrazides. The hydrazide is first treated to form a hydrazonoyl chloride, which can then be reacted with an azide source to yield the tetrazole. Another pathway involves the diazotization of amidrazones, which are themselves prepared from imidates and hydrazine.

Reaction from Amines and Orthoformates

A highly effective and frequently utilized method for the synthesis of 1-substituted-1H-tetrazoles is the one-pot, three-component reaction of a primary amine, an orthoformate (such as triethyl orthoformate), and sodium azide. nih.govmdpi.com This reaction is a convergent approach to assembling the 1-aryl tetrazole moiety found in this compound.

The reaction proceeds by first forming an imidate intermediate from the amine and the orthoformate. This intermediate then reacts with sodium azide, leading to cyclization and the formation of the tetrazole ring. researchgate.net The process is often catalyzed by various acids or metal catalysts to improve yields and reaction times. organic-chemistry.orgmdpi.com A variety of catalysts have been reported for this transformation, highlighting its versatility. acs.org

Table 1: Catalysts and Conditions for the Synthesis of 1-Aryl-1H-Tetrazoles This is an interactive table. You can sort and filter the data.

| Catalyst | Amine Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Yb(OTf)₃ | Various anilines | None | 80 | 85-95 | organic-chemistry.org |

| Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | Aniline (B41778) | Water | 40 | High | nih.gov |

| Ag/Sodium Borosilicate | 4-Chloroaniline | None | 120 | 94 | acs.org |

| FeCl₃ | Aromatic amines | None | 120 | 85-96 | mdpi.com |

| Zinc Sulfide Nanoparticles | Aromatic amines | DMF | Room Temp | 73-88 | mdpi.com |

This method is particularly advantageous as it utilizes readily available primary amines as starting materials. mdpi.com For the synthesis of the core structure, 4-aminobenzoic acid or its ester derivative would be the primary amine, which upon reaction, yields 4-(1H-tetrazol-1-yl)benzoic acid.

Utilization of Schiff Bases as Intermediates

Schiff bases (imines) can also serve as precursors for the synthesis of tetrazole derivatives. In this approach, a pre-formed Schiff base is reacted with an azide source, such as sodium azide, to yield the corresponding tetrazole. researchgate.net The reaction involves the addition of the azide anion to the imine carbon, followed by an intramolecular cyclization and proton transfer to form the stable tetrazole ring. This method allows for the introduction of diverse substituents on the tetrazole ring based on the structure of the initial aldehyde/ketone and amine used to form the Schiff base. researchgate.net

Benzamide Bond Formation and Coupling Reactions

The formation of the benzamide linkage is the second key transformation in the synthesis of this compound. This involves creating an amide bond between the carboxylic acid of the 4-(1H-tetrazol-1-yl)benzoic acid moiety and an aniline derivative. The synthetic strategy can involve forming this bond either before or after the tetrazole ring is constructed.

A common and efficient method is the direct coupling of 4-(1H-tetrazol-1-yl)benzoic acid with aniline. This is typically achieved using a variety of peptide coupling reagents that activate the carboxylic acid, facilitating its reaction with the amine. uni-kiel.de The choice of coupling reagent can be critical to ensure high yields and minimize side reactions, such as racemization if chiral centers are present. uni-kiel.de

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride. For example, treating 4-(1H-tetrazol-1-yl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield 4-(1H-tetrazol-1-yl)benzoyl chloride. This highly reactive intermediate can then be directly reacted with aniline, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to form the desired benzamide bond. researchgate.net

Table 2: Common Coupling Reagents for Amide Bond Formation This is an interactive table. You can sort and filter the data.

| Reagent Name | Abbreviation | Class | Notes |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Forms a dicyclohexylurea (DCU) byproduct that can be difficult to remove. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Carbodiimide | Water-soluble carbodiimide; byproduct is also water-soluble, simplifying purification. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Effective for sterically hindered amino acids and reduces racemization. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Uronium Salt | Highly efficient coupling reagent, often used with a base like DIPEA. |

| Tetrafluorophthalonitrile | TFPN | Other | A newer reagent that proceeds through an active aryl ester intermediate. rsc.org |

Derivatization and Functionalization Approaches

Derivatization of the core this compound structure is crucial for exploring structure-activity relationships in medicinal chemistry and for developing new materials. Modifications can be introduced on either the N-phenyl ring or the benzoyl portion of the molecule.

Synthetic strategies typically involve preparing a library of analogs by using variously substituted anilines or substituted benzoic acids in the benzamide bond formation step. For example, reacting 4-(1H-tetrazol-1-yl)benzoyl chloride with a series of anilines bearing different electron-donating or electron-withdrawing groups would produce a range of N-substituted analogs. researchgate.netmdpi.com Similarly, starting with different substituted 4-aminobenzoic acids to build the tetrazole ring first, followed by coupling with aniline, would introduce diversity on the benzoyl ring.

Functionalization can also refer to chemical transformations of the core structure itself. While the tetrazole ring is generally stable, it can undergo certain reactions. However, for analogs of this compound, derivatization by building up complexity from substituted starting materials is the more common and controlled approach. The synthesis of a variety of related structures, such as N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amides, follows a similar logic of coupling diverse carboxylic acids with a common amine core to generate a library of compounds. mdpi.com

Substitution Reactions on Aromatic Rings

The two phenyl rings within the this compound scaffold are amenable to various substitution reactions, which are crucial for tuning the molecule's properties. Nucleophilic aromatic substitution (SNAr) is a prominent method for introducing new functionalities. For instance, in related N-(nitrophenyl) benzamide structures, a nitro group can be displaced by nucleophiles. researchgate.net This strategy allows for the introduction of a wide range of substituents.

The regioselectivity of these reactions can be influenced by the existing functional groups. In amides of 2,4-dichloro- and 2,3,4-trichlorobenzoic acid, reactions with potassium ethanethiolate have shown a high degree of ortho-regioselectivity, an effect directed by the amide group itself. researchgate.net Such directing effects are instrumental in the controlled synthesis of specifically substituted derivatives.

Oxidation and Reduction Reactions

The tetrazole ring itself is notably stable against a variety of oxidizing and reducing agents. thieme-connect.com This chemical resilience allows for selective transformations to be performed on other parts of the molecule without compromising the core heterocycle.

A common and powerful transformation on analogs is the reduction of a nitro group, often introduced onto one of the aromatic rings. The reduction of a nitro-substituted precursor to an aniline derivative is a key step. This newly formed amino group can then serve as a handle for further functionalization, such as cyclization to form benzimidazoles after an acylation step. researchgate.netnih.gov This highlights how redox reactions are pivotal in multi-step synthetic sequences to build more complex molecular architectures.

Catalytic Systems and Green Chemistry in Synthesis

Modern synthetic approaches increasingly prioritize efficiency and environmental sustainability. The synthesis of tetrazole-containing compounds has benefited significantly from the development of advanced catalytic systems and green chemistry protocols.

Application of Heterogeneous Catalysts

Heterogeneous catalysts are highly valued in tetrazole synthesis due to their operational simplicity, ease of separation from the reaction mixture, and potential for recyclability. nih.gov A variety of solid-supported catalysts have been successfully employed. For example, silica-supported sodium hydrogen sulfate (B86663) has been used as an effective heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles from organic nitriles and sodium azide. organic-chemistry.org

Nanoparticle-based catalysts have also emerged as a powerful tool. Systems such as copper ferrite (B1171679) (CuFe₂O₄) nanoparticles and various magnetic nanocatalysts functionalized with metals like copper, palladium, or neodymium demonstrate remarkable catalytic activity, often leading to excellent yields in shorter reaction times. thieme-connect.comrsc.org The magnetic properties of many of these catalysts allow for their simple recovery using an external magnet. rsc.org

Table 1: Examples of Heterogeneous Catalysts in Tetrazole Synthesis

| Catalyst | Substrates | Conditions | Key Advantages | Source(s) |

|---|---|---|---|---|

| Silica-supported NaHSO₄ | Organic nitriles, NaN₃ | - | Efficient, heterogeneous system | organic-chemistry.org |

| Fe₃O₄@L-lysine-Pd(0) | Various nitriles, NaN₃ | EtOH, 80 °C | Magnetically recoverable, reusable | rsc.org |

| Fe₃O₄@Nd | Aromatic nitriles, NaN₃ | - | High activity, excellent yields | rsc.org |

| Yb(OTf)₃ | Amines, triethyl orthoformate, NaN₃ | - | Good yields for 1-substituted tetrazoles | organic-chemistry.org |

Solvent-Free and Environmentally Benign Protocols

In line with the principles of green chemistry, significant efforts have been made to reduce or eliminate the use of hazardous organic solvents. researchgate.net L-proline has been identified as an effective and environmentally benign catalyst for synthesizing 5-substituted 1H-tetrazoles, offering high yields, short reaction times, and a simple workup procedure. organic-chemistry.org

Microwave-assisted synthesis represents another green methodology, often leading to dramatically reduced reaction times and enhanced yields. thieme-connect.com Protocols have been developed that proceed under solvent-free conditions or in greener media like water or polyethylene (B3416737) glycol (PEG). organic-chemistry.orgresearchgate.net For instance, the reaction of nitriles with sodium azide can proceed readily in water using zinc salts as catalysts, demonstrating a viable aqueous-based synthetic route. organic-chemistry.org

Analytical Techniques for Structural Elucidation of Novel Derivatives

The definitive identification and structural confirmation of novel this compound derivatives rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable tools. derpharmachemica.comugm.ac.id In ¹H NMR spectra of 1-substituted tetrazole derivatives, the proton on the tetrazole ring typically appears as a characteristic singlet at approximately δ 9.0 ppm. acgpubs.org Protons on the phenyl and benzamide rings appear in the aromatic region, generally between δ 7.4 and 8.0 ppm. acgpubs.orgmdpi.com ¹³C NMR provides information on the carbon skeleton of the molecule. mdpi.com Advanced 2D NMR techniques like HSQC, HMBC, and NOESY can be used to resolve complex structures and confirm specific cyclization patterns. derpharmachemica.comnih.gov

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify key functional groups. derpharmachemica.comkashanu.ac.ir Characteristic absorption bands confirm the presence of the tetrazole ring and the amide linkage. The tetrazole ring often shows characteristic bands around 1250 cm⁻¹ and 990-1151 cm⁻¹, while N=N and C=N stretching vibrations are observed near 1500 cm⁻¹ and 1385 cm⁻¹, respectively. acgpubs.orgkashanu.ac.ir The amide carbonyl (C=O) group typically presents a strong absorption band in the range of 1633-1700 cm⁻¹. acgpubs.orgkashanu.ac.ir

Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds and confirming their elemental composition. derpharmachemica.com Techniques like LC-MS/MS and high-resolution mass spectrometry (HRMS) provide precise mass data, which is essential for verifying the molecular formula of a new derivative. acgpubs.orgmdpi.com

Table 2: Characteristic Spectroscopic Data for Tetrazole Derivatives

| Technique | Functional Group / Atom | Characteristic Signal / Peak Range | Source(s) |

|---|---|---|---|

| ¹H NMR | Tetrazole Ring Proton (C-H) | ~ δ 9.0-9.9 ppm (singlet) | acgpubs.org |

| ¹H NMR | Aromatic Protons (Ar-H) | ~ δ 7.4-8.1 ppm (multiplets) | acgpubs.orgmdpi.com |

| ¹H NMR | Amide Proton (N-H) | ~ δ 10.5 ppm (singlet) | mdpi.com |

| IR (FT-IR) | Amide Carbonyl (C=O) | ~ 1630-1700 cm⁻¹ | acgpubs.orgkashanu.ac.ir |

| IR (FT-IR) | Tetrazole Ring (CN₄) | ~ 990-1250 cm⁻¹ | acgpubs.org |

| IR (FT-IR) | N=N / C=N bonds | ~ 1380-1510 cm⁻¹ | acgpubs.org |

Molecular Mechanisms of Action for N Phenyl 4 1h Tetrazol 1 Yl Benzamide Derivatives

Interactions with Enzyme Active Sites and Receptors

Derivatives of N-phenyl-4-(1H-tetrazol-1-yl)benzamide have been shown to interact with specific enzyme active sites and receptors, leading to the modulation of their activity. A notable example is the interaction of certain benzamide (B126) derivatives with the bacterial cell division protein FtsZ. mdpi.com Computational docking analyses have elucidated the binding mode of these molecules within the interdomain active site of the FtsZ protein. mdpi.com Specifically, the 2,6-difluorobenzamide (B103285) moiety of these derivatives can form three crucial hydrogen bonds with the S. aureus FtsZ protein. The amide group's NH2 acts as a hydrogen bond donor to Val207 and Asn263, while the carbonyl group serves as a hydrogen bond acceptor with Leu209. mdpi.com

Furthermore, a series of N-[2-(1H-tetrazol-5-yl)-phenyl]-benzamide derivatives have been identified as potent agonists for the G protein-coupled receptor-35 (GPR35). lookchem.comnih.gov Structure-activity relationship (SAR) studies revealed that the introduction of a tetrazolyl group significantly enhances the agonistic activity. lookchem.com The agonistic potency of these derivatives was characterized using a dynamic mass redistribution (DMR) assay, with some compounds exhibiting high efficacy. nih.gov

Table 1: Agonistic Potency of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide Derivatives on GPR35

| Compound | EC50 (µM) |

|---|---|

| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | 0.059 |

| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide | 0.041 |

Data sourced from a dynamic mass redistribution (DMR) assay. nih.gov

Modulation of Specific Biological Pathways

The interaction of this compound derivatives with their molecular targets can lead to the modulation of specific biological pathways. For instance, the activation of GPR35 by N-[2-(1H-tetrazol-5-yl)-phenyl]-benzamide derivatives initiates downstream signaling pathways associated with this receptor. lookchem.comnih.gov GPR35 has been implicated in various physiological and pathological processes, including pain, inflammation, and metabolic diseases, suggesting that its modulation by these compounds could have significant therapeutic implications. lookchem.comnih.gov

In the context of antimicrobial activity, benzamide derivatives that target the FtsZ protein disrupt the bacterial cell division process. mdpi.com FtsZ is a key component of the divisome, and its polymerization forms the Z-ring, which is essential for cytokinesis in bacteria. mdpi.com By inhibiting FtsZ, these compounds block the formation or function of the Z-ring, thereby halting cell division and exerting a bacteriostatic or bactericidal effect. mdpi.com

Effects on Intracellular Signaling Cascades

While direct and exhaustive studies on the effects of this compound on intracellular signaling cascades are limited, the engagement of receptors like GPR35 inherently implies the modulation of such cascades. As G protein-coupled receptors, their activation typically leads to the activation of heterotrimeric G proteins, which in turn regulate the production of second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG). These second messengers then propagate the signal through various downstream protein kinases and effector proteins.

Induction of Apoptosis and Cell Cycle Modulation

Certain derivatives of N-phenylbenzamide have demonstrated the ability to induce apoptosis and modulate the cell cycle in cancer cells. nih.gov For example, novel N-phenylbenzamide-4-methylamine acridine (B1665455) derivatives have been shown to induce apoptosis in CCRF-CEM cells in a concentration-dependent manner. nih.gov This pro-apoptotic activity is linked to their ability to inhibit topoisomerase I/II and induce DNA damage. nih.gov

In a related context, the synthetic retinoid N-(4-hydroxyphenyl) retinamide (B29671) (4-HPR), which shares a benzamide structural motif, has been found to inhibit the proliferation of PC3 human prostate adenocarcinoma cells by causing an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov This cell cycle arrest is associated with a block in the transition from G1 to S phase and a suppression of c-myc gene expression. nih.gov

Disruption of Protein-Protein Interactions

A key molecular mechanism for some benzamide derivatives is the disruption of protein-protein interactions. The inhibition of FtsZ polymerization is a prime example of this mechanism. mdpi.com By binding to the FtsZ monomer, these compounds prevent its assembly into the protofilaments that form the Z-ring, thereby disrupting the crucial protein-protein interactions necessary for bacterial cell division. mdpi.com

Calcium Channel Modulation

While not directly involving this compound, related N-sulfonylphenoxazine compounds have been identified as inhibitors of neuronal calcium ion channels, specifically CaV2.2 (N-type) and CaV3.2 (T-type) channels. nih.gov These findings highlight the potential for benzamide-containing scaffolds to modulate the function of ion channels. nih.govnih.gov Calcium channel modulators can interact with binding sites on the channel to either increase or decrease calcium influx, thereby influencing the activity of many excitable tissues. nih.gov

DNA Damage Induction

The induction of DNA damage is another mechanism of action for certain N-phenylbenzamide derivatives. The N-phenylbenzamide-4-methylamine acridine derivatives, for instance, have been shown to effectively induce DNA damage in CCRF-CEM cells. nih.gov This activity is attributed to their inhibition of topoisomerase I and II, enzymes that are critical for managing DNA topology during replication and transcription. nih.gov The inhibition of these enzymes leads to the accumulation of DNA strand breaks, which can trigger apoptotic cell death. nih.gov

Structure Activity Relationship Sar Studies of N Phenyl 4 1h Tetrazol 1 Yl Benzamide and Its Analogs

Influence of Substituents on the Phenyl Ring

Modifications to the N-phenyl ring have been shown to significantly modulate the biological activity of this class of compounds. The electronic and steric properties of the substituents are key determinants of potency.

The electronic nature of substituents on the phenyl ring plays a crucial role in the activity of N-phenyl-4-(1H-tetrazol-1-yl)benzamide analogs. Research on similar benzamide-containing structures indicates a clear trend where electronegative substituents enhance potency.

Studies on related N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides revealed that electronegative groups in the para-position of the benzamide (B126) moiety increase the compound's ability to potentiate glutamate-induced calcium release. researchgate.net This suggests that electron-withdrawing groups on the N-phenyl ring can lead to more potent compounds.

Specifically, halogenation has been a widely explored strategy.

Fluorine: The substitution of hydrogen with fluorine can improve metabolic stability and cell permeability. acs.org In some factor Xa inhibitors with a similar anilide structure, a fluorine atom positioned ortho to the amide nitrogen improves Caco-2 cell permeability, possibly due to an intramolecular electrostatic interaction between the fluorine and the amide proton that masks the hydrogen bond. acs.org

Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl (CF₃) group is another common substituent. In a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, analogs with a trifluoromethyl group on the benzamide ring were among the most active compounds. mdpi.com

The table below summarizes the electronic effects of various substituents on the phenyl ring of benzamide analogs.

| Substituent | Position | Effect on Activity |

| Electronegative Groups | Para | Increased potency. researchgate.net |

| Halogen (e.g., Fluorine) | Ortho | Can increase cell permeability. acs.org |

| Trifluoromethyl (CF₃) | Ortho, Para | Associated with potent activity in analogous series. mdpi.com |

| Nitro (NO₂) | Para | Resulted in highly potent analogs in related scaffolds. researchgate.net |

The size and spatial arrangement of substituents on the phenyl ring also have a significant impact on biological activity. While smaller, electronically favorable groups often enhance potency, bulky substituents can be detrimental.

In studies of N-(thiazol-2-yl)-benzamide analogs, the introduction of a large N,N-diallylsulfamoyl group in the para-position of the phenyl ring resulted in an inactive compound. semanticscholar.org This suggests that the binding pocket for the phenyl ring may have steric limitations, and excessively large groups can prevent the molecule from adopting the correct orientation for optimal interaction with its biological target. The introduction of a bulky group could lead to a steric clash, thereby reducing or abolishing activity.

Impact of Tetrazole Ring Substitution Patterns

The substitution pattern on the tetrazole ring itself is a critical determinant of the molecule's properties and activity. The tetrazole moiety is often used in medicinal chemistry as a bioisostere of a carboxylic acid. thieme-connect.com The position and nature of substituents can influence the acidity, lipophilicity, and binding interactions of the entire molecule.

Different substituted groups on the tetrazole ring can lead to significant changes in the final structure and coordination properties of the resulting compounds. researchgate.net For instance, the electronic properties of the tetrazole ring are influenced by substituents at the C5-position. nih.gov Electron-withdrawing groups can increase the acidity of the N-H proton, potentially strengthening hydrogen bond interactions with a target receptor. Conversely, electron-donating groups can decrease this acidity. The specific placement of substituents dictates the vector and orientation of these interactions.

Conformational Analysis and Bioactive Conformations

The three-dimensional structure, or conformation, of this compound is fundamental to its interaction with biological targets. The molecule is composed of three key regions: the N-phenyl ring, the central amide linker, and the 4-(1H-tetrazol-1-yl)benzoyl moiety.

Studies on structurally similar benzamides reveal that the molecule is not planar. nih.gov The amide group itself tends to be planar, but the two aryl rings are tilted with respect to each other. Density Functional Theory (DFT) calculations on isolated molecules predicted a tilt of approximately 30°, whereas X-ray crystallography data showed a tilt of around 60° in the solid state. nih.gov This difference highlights the significant role of intermolecular forces, such as N-H⋯O hydrogen bonding and π-stacking, in determining the molecule's conformation within a more constrained environment like a crystal lattice or a protein binding site. nih.gov The bioactive conformation is the specific 3D shape the molecule must adopt to bind effectively to its target. The tetrazole ring can participate in various non-covalent interactions, including hydrogen bonding via its sp² nitrogen atoms and the acidic N-H proton, as well as π–π stacking interactions. nih.gov

Role of the Amide Linker in Biological Activity

The amide linker (-CO-NH-) is not merely a passive spacer but an essential functional group that actively contributes to the molecule's biological activity. It often plays a critical role in orienting the two aromatic portions of the molecule and can participate directly in binding to a biological target.

Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (via the N-H) and acceptor (via the C=O). In many benzamide-based inhibitors, this functionality is key to their mechanism. For example, in a series of benzamide inhibitors of the FtsZ protein, the primary amide was shown to form crucial hydrogen bonds with the backbone of residues such as Val207, Asn263, and Leu209. mdpi.com

Structural Rigidity: The partial double-bond character of the C-N bond imparts rigidity to the linker, which helps to lock the molecule into a limited range of conformations, reducing the entropic penalty of binding.

Bioisosteric Replacement: The importance of the amide linker is further highlighted by studies where it is replaced. In one study, a series of benzamide and phenyltetrazole derivatives were synthesized with both amide and urea (B33335) linkers to act as BCRP inhibitors. nih.gov The comparison between these linkers demonstrated that the nature of this central bridge significantly influences inhibitory activity. nih.gov

Bioisosteric Modifications for Enhanced Potency and Selectivity

Bioisosteric replacement is a key strategy in drug design to improve a compound's pharmacological profile. This involves substituting one chemical group with another that has similar physical or chemical properties.

Computational and Theoretical Investigations of N Phenyl 4 1h Tetrazol 1 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been pivotal in elucidating the intrinsic properties of N-phenyl-4-(1H-tetrazol-1-yl)benzamide and its analogues. These theoretical studies offer a microscopic perspective on the molecule's behavior.

Electronic Structure Analysis (HOMO/LUMO, MEP)

The electronic properties of benzamide (B126) derivatives are largely governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For analogous benzamide structures, the HOMO-LUMO energy gap has been a subject of investigation to understand their bioactivity.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In related benzamide compounds, the MEP analysis typically reveals negative potential regions around the oxygen and nitrogen atoms of the amide and tetrazole groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential is often observed around the hydrogen atoms of the phenyl rings.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for an Analogous Benzamide Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Note: Data is hypothetical and based on typical values for similar aromatic amide structures.

Dipole Moment and Reactivity Indices

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). A high chemical hardness, associated with a large HOMO-LUMO gap, indicates lower reactivity.

Table 2: Calculated Reactivity Indices for a Representative Benzamide Analogue

| Reactivity Index | Value |

|---|---|

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.5 eV |

| Global Softness (S) | 0.4 eV⁻¹ |

Note: Data is hypothetical and based on typical values for similar aromatic amide structures.

Thermodynamic Property Predictions

Theoretical calculations can also predict the thermodynamic properties of molecules, such as the standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cv). These parameters are crucial for understanding the stability and energetics of the compound. Studies on phenyl tetrazole derivatives have shown that their thermal decomposition can be investigated using techniques like Thermogravimetry–Differential Thermal Analysis, with theoretical calculations providing complementary insights into their stability. For instance, the enthalpies of formation for solid-state phenyl tetrazoles have been calculated theoretically and compared with experimental data.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein receptor.

Prediction of Binding Modes and Affinities

Molecular docking studies on compounds structurally similar to this compound have been performed to predict their binding modes and estimate their binding affinities to various protein targets. For example, studies on N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives have explored their interactions with receptors like the GABAA receptor. These simulations help in understanding how the ligand fits into the active site of the receptor and the nature of the intermolecular interactions. The binding affinity is often expressed as a binding energy score, with lower (more negative) values indicating a more stable complex.

Table 3: Predicted Binding Affinities of Analogous Compounds with a Target Receptor

| Compound Analogue | Binding Energy (kcal/mol) |

|---|---|

| Analogue A | -8.5 |

| Analogue B | -9.2 |

| Analogue C | -7.9 |

Note: Data is for illustrative purposes based on docking studies of similar compounds.

Identification of Key Amino Acid Residues

A crucial outcome of molecular docking simulations is the identification of key amino acid residues within the receptor's binding site that interact with the ligand. These interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, in studies of related benzamide derivatives, the amide group often participates in hydrogen bonding with polar amino acid residues. The phenyl and tetrazole rings can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. Identifying these key interactions is fundamental for understanding the mechanism of action and for the rational design of more potent and selective analogues.

Table 4: Key Amino Acid Interactions for a Docked Benzamide Analogue

| Interaction Type | Interacting Amino Acid Residue |

|---|---|

| Hydrogen Bond | Serine, Threonine |

| Hydrophobic Interaction | Leucine, Valine, Isoleucine |

| π-π Stacking | Phenylalanine, Tyrosine |

Note: The listed amino acids are representative examples from docking studies of analogous compounds.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations would provide a dynamic view of its behavior, particularly when interacting with a biological target.

Ligand-Target Complex Stability and Conformational Dynamics

To assess the stability of this compound when bound to a hypothetical protein target, MD simulations would be performed on the docked complex. Key analyses would include:

Root Mean Square Deviation (RMSD): This metric is calculated for the backbone atoms of the protein and the heavy atoms of the ligand to assess the structural stability of the complex throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is securely bound.

Root Mean Square Fluctuation (RMSF): This is calculated for individual amino acid residues to identify flexible regions of the protein upon ligand binding. Significant fluctuations in the binding site residues could indicate induced-fit effects or instability.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the target protein are monitored. Persistent hydrogen bonds are crucial for stabilizing the ligand-receptor interaction. For this compound, the nitrogen atoms of the tetrazole ring and the amide group's oxygen and hydrogen atoms are potential key hydrogen bond donors and acceptors.

These simulations would reveal the conformational changes the ligand and protein undergo to achieve a stable binding pose, highlighting the key intermolecular interactions that govern the binding affinity.

Solvent Effects and Binding Mechanism Elucidation

MD simulations are typically performed in an explicit solvent environment (e.g., a water box) to mimic physiological conditions. This allows for the investigation of:

The Role of Water Molecules: Water molecules in the binding pocket can mediate interactions between the ligand and the receptor or be displaced upon ligand binding. Analyzing the behavior of these water molecules provides a deeper understanding of the binding thermodynamics.

Binding Free Energy Calculations: Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the simulation trajectory to estimate the binding free energy of the ligand-target complex. This provides a theoretical prediction of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. To build a QSAR model for analogues of this compound, the following steps would be necessary:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) against a specific target would be required.

Descriptor Calculation: Various molecular descriptors—numerical values that encode different aspects of a molecule's structure (e.g., physicochemical, topological, electronic)—would be calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds.

Theoretical Studies on Reaction Mechanisms and Photochemistry

Theoretical chemistry methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), could be employed to investigate the reactivity and photochemical behavior of this compound.

Reaction Mechanisms: DFT calculations can be used to map the potential energy surface of a chemical reaction. This would involve locating the structures and energies of reactants, transition states, intermediates, and products. Such studies could, for instance, explore the mechanism of the synthesis of the compound or its metabolic degradation pathways.

Photochemistry: The interaction of the molecule with light could be studied using time-dependent DFT (TD-DFT). These calculations can predict the molecule's UV-Vis absorption spectrum and identify the nature of its electronic excited states. The subsequent decay pathways from these excited states, which could involve processes like photoisomerization or bond cleavage, could be explored to understand the compound's photostability and potential photochemical reactions. For tetrazole-containing compounds, a common photochemical reaction involves the extrusion of a nitrogen molecule (N₂).

While these computational and theoretical methods are standard in modern chemical research, their specific application to this compound has not been documented in the accessible scientific literature.

Biological Activities and Preclinical Efficacy of N Phenyl 4 1h Tetrazol 1 Yl Benzamide Derivatives

Anti-Oncogenic Potential

The N-phenylbenzamide framework, often incorporating heterocyclic moieties like tetrazole or imidazole (B134444), is a recurring feature in the design of potential anticancer agents. nih.govnih.gov These derivatives have been evaluated for their ability to inhibit the growth of various cancer cell lines, with some compounds demonstrating significant cytotoxic effects. nih.govvanmedjournal.com

In Vitro Cytotoxicity Against Various Cancer Cell Lines

A number of studies have documented the cytotoxic effects of N-phenylbenzamide derivatives against a panel of human cancer cell lines. For instance, new imidazole-based N-phenylbenzamide derivatives have been tested against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.govresearchgate.net One of the most active compounds in this series, featuring a fluorine substitution, exhibited IC₅₀ values of 7.5 µM against A549, 9.3 µM against HeLa, and 8.9 µM against MCF-7 cells. nih.gov

Similarly, a newly synthesized N-phenyl benzimidazole (B57391) derivative showed significant cytotoxic effects on both human lung cancer (A549) and human liver cancer (HepG2) cell lines. vanmedjournal.comjournalagent.com Another study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives reported the highest cytotoxic effects against neuroblastoma (SKNMC) and liver cancer (Hep-G2) cell lines, with IC₅₀ values of 10.8 µM and 11.6 µM, respectively, for specific substituted compounds. nih.gov

| Derivative Class | Cell Line | Cancer Type | Reported Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| Imidazole-based N-phenylbenzamide (Compound 4f) | A549 | Lung Cancer | 7.5 | nih.gov |

| Imidazole-based N-phenylbenzamide (Compound 4f) | HeLa | Cervical Cancer | 9.3 | nih.gov |

| Imidazole-based N-phenylbenzamide (Compound 4f) | MCF-7 | Breast Cancer | 8.9 | nih.gov |

| N-phenyl-2-p-tolylthiazole-4-carboxamide (Compound 4c) | SKNMC | Neuroblastoma | 10.8 | nih.gov |

| N-phenyl-2-p-tolylthiazole-4-carboxamide (Compound 4d) | Hep-G2 | Liver Cancer | 11.6 | nih.gov |

Mechanistic Studies on Antiproliferative Effects

Investigations into the mechanisms underlying the antiproliferative effects of these compounds have pointed towards the modulation of key cellular signaling pathways involved in cell growth and survival. For example, studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown that these molecules can reduce the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.gov The PI3K-AKT-mTORC1 pathway is a well-established negative regulator of autophagy, a cellular process for degrading and recycling cellular components. nih.gov

Selected compounds from this benzamide (B126) series were found to not only reduce mTORC1 activity but also to increase autophagy at the basal level. nih.gov Furthermore, they were observed to disrupt the autophagic flux by interfering with the reactivation of mTORC1 and the clearance of key autophagy markers under starvation conditions. nih.gov This suggests that N-phenylbenzamide derivatives may represent a class of autophagy modulators with a novel mechanism of action for their anticancer activity. nih.gov

Antimicrobial Efficacy

The tetrazole moiety, a key feature of N-phenyl-4-(1H-tetrazol-1-yl)benzamide, is known to be present in various molecules with antimicrobial properties. isfcppharmaspire.com Consequently, derivatives of this and related benzamide structures have been evaluated for their efficacy against a range of bacterial and fungal pathogens. isfcppharmaspire.comnanobioletters.comnih.gov

Antibacterial Spectrum and Potency

Benzamide and tetrazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. isfcppharmaspire.comnanobioletters.com In one study, synthesized benzamide derivatives showed notable activity against Escherichia coli and Bacillus subtilis. nanobioletters.com A specific derivative, compound 5a, exhibited a minimum inhibitory concentration (MIC) of 3.12 µg/mL against E. coli and 6.25 µg/mL against B. subtilis. nanobioletters.com Other derivatives in the same series also displayed good activity against these bacteria, with MIC values of 3.12 and 6.25 µg/mL. nanobioletters.com

Furthermore, novel tetrazole-imide hybrids have shown excellent antimicrobial profiles, particularly against Gram-positive Staphylococci, with MIC values in the range of 0.1–3.2 μg/mL, which in some cases were more effective than the reference drug ciprofloxacin. nih.gov These compounds also demonstrated good inhibitory activity against the Gram-negative bacteria E. coli and Pseudomonas aeruginosa. nih.gov The introduction of a tetrazole group into other molecular scaffolds has been shown to increase antibacterial properties. nih.gov

| Derivative Class | Bacterial Strain | Reported Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Benzamide derivative (Compound 5a) | E. coli | 3.12 | nanobioletters.com |

| Benzamide derivative (Compound 5a) | B. subtilis | 6.25 | nanobioletters.com |

| Benzamide derivatives (Compounds 6b, 6c) | E. coli | 3.12 | nanobioletters.com |

| Benzamide derivatives (Compounds 6b, 6c) | B. subtilis | 6.25 | nanobioletters.com |

| Tetrazole-imide hybrids (Compounds 1, 2, 3) | Gram-positive Staphylococci | 0.1 - 3.2 | nih.gov |

| Tetrazole-imide hybrids (Compounds 1, 2, 3) | E. coli | 0.4 - 25.6 | nih.gov |

| Tetrazole-imide hybrids (Compounds 1, 2, 3) | P. aeruginosa | 0.4 - 25.6 | nih.gov |

Antifungal Activities

The antifungal potential of benzamide derivatives, particularly those incorporating a triazole or tetrazole moiety, has been extensively investigated. nih.govnih.gov A study on novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives revealed that almost all tested compounds exhibited good activity against six phytopathogenic fungi. nih.gov

One derivative, compound 6h, showed excellent activity against Alternaria alternata with a median effective concentration (EC₅₀) of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil. nih.gov Another compound, 6k, displayed the broadest antifungal spectrum, with EC₅₀ values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov Additionally, several other derivatives in this series showed good activity against Alternaria solani. nih.gov The presence of fluorine or chlorine on the benzene (B151609) ring was found to significantly improve antifungal activity. nih.gov

| Derivative Class | Fungal Strain | Reported Activity (EC₅₀ in µg/mL) | Reference |

|---|---|---|---|

| N-[2-hydroxy...butyl]benzamide (Compound 6h) | Alternaria alternata | 1.77 | nih.gov |

| N-[2-hydroxy...butyl]benzamide (Compound 6k) | Various phytopathogenic fungi | 0.98 - 6.71 | nih.gov |

| N-[2-hydroxy...butyl]benzamide (Compound 6e) | Alternaria solani | 1.90 | nih.gov |

| N-[2-hydroxy...butyl]benzamide (Compound 6f) | Alternaria solani | 4.51 | nih.gov |

| N-[2-hydroxy...butyl]benzamide (Compound 6g) | Alternaria solani | 7.07 | nih.gov |

| N-[2-hydroxy...butyl]benzamide (Compound 6h) | Alternaria solani | 2.00 | nih.gov |

| N-[2-hydroxy...butyl]benzamide (Compound 6i) | Alternaria solani | 5.44 | nih.gov |

Modulatory Effects on Neurological Systems

Emerging research indicates that the this compound scaffold may also interact with targets in the central nervous system. Specifically, N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been identified as potent agonists for the G protein-coupled receptor-35 (GPR35). nih.gov GPR35 has been implicated as a potential therapeutic target for pain, as well as inflammatory and metabolic diseases. nih.gov The introduction of a 1H-tetrazol-5-yl group was found to significantly increase the potency of these compounds as GPR35 agonists. nih.gov For example, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide displayed high agonistic potency with an EC₅₀ of 0.041 μM. nih.gov

Furthermore, related pyrazole-based benzamide derivatives have been shown to act as positive allosteric modulators of the metabotropic glutamate-5 (mGluR5) receptor. researchgate.net Allosteric modulation of these receptors is a key area of research for developing treatments for various neurological and psychiatric disorders. Structure-activity relationship studies revealed that electronegative substituents on the benzamide portion of the molecule can increase the compound's potency in modulating mGluR5-mediated responses in rat cortical astrocytes. researchgate.net

Potential in Neurotransmitter System Modulation

While direct studies on this compound are limited, research into structurally similar compounds, particularly those containing a triazole or tetrazole ring, suggests a potential for modulation of neurotransmitter systems. A series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives have been synthesized and evaluated for their anticonvulsant activity. The results of affinity tests indicated that potent compounds in this series exhibited binding to GABAA receptors. mdpi.comnih.gov Further investigation revealed that the anticonvulsant activity of some of these derivatives may be associated with an increase in the content of the inhibitory neurotransmitter GABA in the brain. mdpi.comresearchgate.net Molecular docking studies have also been employed to investigate the interactions of these compounds with GABAA receptors at a molecular level. mdpi.comnih.gov These findings suggest that the broader class of phenyl-amide derivatives containing a nitrogen-rich heterocyclic ring, such as a tetrazole or triazole, may have the potential to modulate GABAergic neurotransmission.

Anticonvulsant Activity

Building on the potential for neurotransmitter system modulation, derivatives of N-phenyl-benzamide have been investigated for their anticonvulsant properties. In studies involving animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, certain N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives have demonstrated significant anticonvulsant effects. mdpi.comnih.gov For instance, compounds 6f and 6l from one study showed potent activity in both MES and scPTZ tests. mdpi.com The anticonvulsant activity of these related compounds is thought to be linked to their interaction with GABAA receptors and their ability to increase GABA levels in the brain. mdpi.comnih.govresearchgate.net

A separate study on a series of 4-aminobenzamides also reported anticonvulsant effects in mice against seizures induced by electroshock and pentylenetetrazole. nih.gov Specifically, d,l-4-amino-N-(alpha-methylbenzyl)-benzamide was identified as having a high level of activity. nih.gov While these are not direct derivatives of this compound, the consistent anticonvulsant activity observed in structurally related benzamide compounds highlights a promising area for future investigation into the specific effects of the title compound.

| Compound Series | Test Model | Key Findings | Potential Mechanism |

|---|---|---|---|

| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives | Maximal Electroshock (MES), Subcutaneous Pentylenetetrazole (scPTZ) | Compounds 6f and 6l showed the best activity in both tests. mdpi.com | Better binding to GABAA receptors; potential increase of GABA content in the brain. mdpi.com |

| 4-aminobenzamides | Maximal Electroshock (MES), Pentylenetetrazole | d,l-4-amino-N-(alpha-methylbenzyl)-benzamide showed the highest activity. nih.gov | Not specified in the study. |

| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives | Maximal Electroshock (MES), Pentylenetetrazole (PTZ) | Methoxylated derivatives showed significant anti-seizure activity in the MES model. nih.gov | Not specified in the study. |

Cardiovascular System Modulation

Vasodilatory and Endothelial Effects

The potential for this compound derivatives to modulate the cardiovascular system is suggested by studies on other tetrazole-containing compounds. For example, a newly synthesized pyrazole (B372694) derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21), was found to induce endothelium-dependent relaxation in isolated aortic rings from spontaneously hypertensive rats. nih.govresearchgate.net This effect was linked to the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway, as it was blocked by a guanylyl cyclase inhibitor and L-NAME. nih.govresearchgate.net These findings indicate that the tetrazole moiety can be a key structural feature for exerting vasodilatory effects through endothelial-dependent mechanisms. While direct evidence for this compound is not available, the activity of related tetrazole compounds provides a rationale for investigating its potential vasodilatory and endothelial effects.

Blood Pressure Regulatory Potential

The vasodilatory effects observed with some tetrazole derivatives translate to a potential for blood pressure regulation. In studies with spontaneously hypertensive rats, acute intravenous administration of 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21) led to a reduction in mean arterial pressure. nih.gov Furthermore, chronic oral administration of this compound also resulted in a sustained reduction in mean arterial pressure. nih.govresearchgate.net The antihypertensive effect of this compound is believed to be mediated through the NO/cGMP pathway and involves muscarinic receptors. nih.govresearchgate.net Although these results are for a different tetrazole-containing molecule, they underscore the potential of this chemical class to influence blood pressure.

Inhibition of Specific Enzymes and Receptors

Xanthine (B1682287) Oxidase Inhibition

A significant area of research for compounds structurally related to this compound is the inhibition of xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism that catalyzes the formation of uric acid. researchgate.net Elevated levels of uric acid are associated with conditions like gout and hyperuricemia.

Several studies have focused on designing and synthesizing novel XO inhibitors based on a benzamide or isonicotinamide (B137802) scaffold incorporating a tetrazole moiety. For instance, a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives were developed and showed potent XO inhibitory activity. nih.gov In this series, the tetrazole group was introduced to form a hydrogen bond with the Asn768 residue of the enzyme. nih.gov One of the most potent compounds identified, 2s, had an IC50 value of 0.031 μM, which is comparable to the known XO inhibitor topiroxostat (B1683209) (IC50 = 0.021 μM). nih.gov Enzyme kinetic studies revealed that this compound acts as a mixed-type inhibitor. nih.gov

In another study, a series of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives were synthesized and evaluated as XO inhibitors. researchgate.net The most promising compound in this series, g25, which features a 1H-imidazole-5-carboxamide scaffold, exhibited an IC50 of 0.022 μM, again comparable to topiroxostat (IC50 = 0.017 μM). researchgate.net This compound was also found to be a mixed-type inhibitor. researchgate.net Molecular docking and dynamics simulations suggested that the imidazole NH of g25 forms stable hydrogen bonds with the Glu1261 residue of XO. researchgate.net

These findings highlight the importance of the tetrazole group in designing potent xanthine oxidase inhibitors. The ability of the tetrazole ring to interact with key amino acid residues in the active site of the enzyme appears to be a critical factor for high inhibitory potency.

| Compound Series | Most Potent Compound | IC50 (μM) | Inhibition Type | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|---|---|

| N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives | 2s | 0.031 nih.gov | Mixed-type nih.gov | Topiroxostat | 0.021 nih.gov |

| N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives | g25 | 0.022 researchgate.net | Mixed-type researchgate.net | Topiroxostat | 0.017 researchgate.net |

G Protein-Coupled Receptor 35 (GPR35) Agonism

There is no specific information available in the reviewed literature regarding the G protein-coupled receptor 35 (GPR35) agonist activity of this compound. Research in this area has prominently featured a different isomer, N-[2-(1H-tetrazol-5-yl)phenyl]benzamide. Studies on this alternative scaffold have shown that the introduction of a 1H-tetrazol-5-yl group can significantly enhance potency for GPR35. nih.govnih.gov For instance, derivatives such as N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide and N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide have been identified as potent GPR35 agonists with EC₅₀ values of 0.059 μM and 0.041 μM, respectively. nih.govnih.gov However, these findings are specific to the N-[2-(1H-tetrazol-5-yl)phenyl]benzamide core structure and cannot be directly extrapolated to this compound.

Future Perspectives and Research Challenges for N Phenyl 4 1h Tetrazol 1 Yl Benzamide

Development of Novel Synthetic Routes for Diverse Analogs

The synthesis of N-phenyl-4-(1H-tetrazol-1-yl)benzamide analogs is a cornerstone for exploring its therapeutic potential. While established methods provide a foundation, the future necessitates the development of more efficient, scalable, and environmentally benign synthetic strategies. A common approach involves the [3+2] cycloaddition of a nitrile with an azide (B81097), a method that has been successfully employed for similar tetrazole-containing compounds. For instance, the synthesis of N-[2-(1H-tetrazol-5-yl)-phenyl]-benzamide derivatives has been achieved with good yields (69% to 91%) through this pathway. lookchem.comvulcanchem.com

Future research should focus on:

Catalytic [3+2] Cycloadditions: Investigating novel catalysts to perform the cycloaddition under milder conditions, with lower catalyst loading and higher regioselectivity.

Flow Chemistry: Implementing continuous flow processes for the synthesis of the benzamide (B126) backbone and the subsequent tetrazole formation. This approach can offer improved safety, reproducibility, and scalability.

Combinatorial Chemistry: Utilizing high-throughput synthesis techniques to generate large libraries of this compound analogs with diverse substitutions on both the phenyl and benzamide rings. This will be instrumental in expanding the chemical space for subsequent biological screening.

A significant challenge lies in the regioselective synthesis of the 1H-tetrazole isomer, as the cycloaddition can potentially yield both 1- and 2-substituted tetrazoles. Developing synthetic routes that exclusively produce the desired this compound isomer is a critical area for future investigation.

Advanced SAR and Lead Optimization Strategies

Structure-Activity Relationship (SAR) studies are pivotal in transforming a hit compound into a lead candidate. For the this compound scaffold, a systematic exploration of the chemical space is required to understand the impact of various structural modifications on biological activity. Drawing parallels from studies on related benzamide derivatives, it is evident that substitutions on the aromatic rings play a crucial role in modulating potency and selectivity. For example, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, the introduction of a bromo group and a methoxy (B1213986) group significantly enhanced their agonistic potency at the G protein-coupled receptor-35 (GPR35). lookchem.comnih.gov

Future lead optimization strategies should encompass:

Systematic Substituent Scanning: A comprehensive analysis of the effect of electron-donating and electron-withdrawing groups at various positions of the phenyl and benzamide rings.

Bioisosteric Replacement: Replacing the tetrazole ring with other acidic bioisosteres (e.g., carboxylic acid, hydroxamic acid) to fine-tune the pharmacokinetic and pharmacodynamic properties.

Conformational Analysis: Employing computational and experimental techniques to understand the preferred conformation of the molecule and designing analogs that are pre-organized for optimal target binding.

The primary challenge in this domain is to achieve a delicate balance between enhancing potency and maintaining favorable drug-like properties, such as solubility, metabolic stability, and cell permeability.

In-depth Mechanistic Elucidation via Advanced Biophysical Techniques

A thorough understanding of the mechanism of action at a molecular level is indispensable for rational drug design. While the biological targets of this compound are yet to be fully elucidated, related compounds have shown activity as GPR35 agonists and potential anticonvulsants through modulation of GABAergic neurotransmission. nih.govresearchgate.net

Future research should leverage advanced biophysical techniques to unravel the molecular interactions:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): To obtain high-resolution structures of the compound in complex with its biological target, providing a detailed map of the binding site interactions.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): To precisely quantify the binding affinity and thermodynamics of the compound-target interaction, guiding further optimization efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the dynamic nature of the interaction and to identify the binding epitope on the target protein.

A significant hurdle will be the expression and purification of sufficient quantities of the target proteins in a functionally active state, which is often a bottleneck for structural and biophysical studies.

Exploration of New Therapeutic Indications

The therapeutic potential of this compound and its analogs is likely not limited to a single disease area. The structural motifs present in this compound are found in molecules with a wide range of biological activities. For instance, derivatives of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amides have demonstrated anticonvulsant properties. researchgate.netmdpi.com Furthermore, N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been identified as potent GPR35 agonists, a target implicated in pain, inflammation, and metabolic diseases. lookchem.comnih.gov

Future avenues for therapeutic exploration include:

Oncology: Investigating the anti-proliferative activity of these compounds against various cancer cell lines.

Neurodegenerative Diseases: Assessing their potential as modulators of targets involved in diseases such as Alzheimer's and Parkinson's.

Infectious Diseases: Screening for antimicrobial or antiviral activity, given the prevalence of the benzamide scaffold in this therapeutic area.

The challenge lies in designing and implementing robust high-throughput screening cascades to efficiently evaluate the vast chemical library of analogs against a diverse panel of biological targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. For this compound, these computational tools can significantly accelerate the design-make-test-analyze cycle.

The integration of AI and ML can be envisioned in several key areas:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

De Novo Design: Utilizing generative models to design novel this compound analogs with desired properties.

ADMET Prediction: Employing machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds, reducing the likelihood of late-stage failures.

A primary challenge will be the generation of large, high-quality datasets required to train and validate these AI/ML models. Close collaboration between computational and medicinal chemists will be crucial to ensure the practical applicability of the in silico predictions.

Q & A

Q. What are the optimized synthetic routes for preparing N-phenyl-4-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves coupling a tetrazole-containing intermediate with a benzamide precursor. For example, nucleophilic substitution or condensation reactions under reflux with acetonitrile or DMF as solvents, using KCO as a base, can yield the target compound . Key optimizations include:

- Reagent stoichiometry: Maintaining a 1:1 molar ratio of tetrazole and benzamide precursors to minimize side reactions.

- Temperature control: Refluxing at 80–100°C for 4–5 hours ensures completion while avoiding decomposition.

- Purification: Column chromatography (e.g., chloroform:methanol 3:1) followed by recrystallization improves purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Critical for confirming the benzamide backbone and tetrazole substituent. For example, the tetrazole proton appears as a singlet near δ 9.0–9.5 ppm, while aromatic protons from the benzamide moiety resonate between δ 7.5–8.3 ppm .

- LCMS (ESI): Validates molecular weight (e.g., m/z 358 [M+H]+) and purity (>95%) .

- IR spectroscopy: Peaks at ~1661 cm⁻¹ (amide C=O stretch) and 1323 cm⁻¹ (tetrazole C-N stretch) confirm functional groups .

Advanced Research Questions

Q. How does the tetrazole moiety influence the structure-activity relationship (SAR) of this compound in biological assays?

Methodological Answer: The tetrazole group enhances metabolic stability and hydrogen-bonding capacity. To study SAR:

- Bioisosteric replacement: Substitute tetrazole with carboxyl or sulfonamide groups to compare binding affinity.

- Enzyme inhibition assays: Test against targets like tyrosinase or kinases using fluorometric/colorimetric methods. For example, tetrazole’s acidity (pKa ~4.9) may enhance interactions with catalytic residues .

- Molecular docking: Use software like AutoDock to model interactions with active sites, prioritizing residues within 3.5 Å of the tetrazole .

Q. What strategies mitigate polymorphism-related inconsistencies in crystallographic data for this compound?

Methodological Answer: Polymorphism can arise from cooling rates or solvent choice. To address this:

- Controlled crystallization: Slow evaporation from ethanol or acetone at 4°C favors thermodynamically stable forms.

- SC-XRD (Single-Crystal X-ray Diffraction): Use SHELX software for refinement. For example, monoclinic Form II (P2/c) may transform to rhombic Form I if improperly quenched .

- DSC/TGA: Monitor phase transitions and melting points (e.g., 306–308°C) to identify polymorphic stability .

Q. How can in vivo efficacy of this compound be evaluated in disease models, and what pharmacokinetic parameters are critical?

Methodological Answer:

Q. How should researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

- Standardize assay protocols: Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds.

- Batch-to-batch variability: Characterize purity (HPLC ≥98%) and confirm absence of residual solvents (e.g., DMF) via GC-MS .

- Negative controls: Include a tetrazole-free analog to isolate the moiety’s contribution to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.